8-(2,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
“8-(2,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione” is a synthetic organic compound that belongs to the class of imidazo[1,2-g]purines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including:
Formation of the imidazo[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The 2,5-dimethylphenyl and 2-fluorophenylmethyl groups can be introduced via substitution reactions using corresponding halides and nucleophiles.
Methylation: The methyl group at the 1-position can be introduced using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can modify the aromatic rings or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halides, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of analogs: The compound can serve as a precursor for synthesizing analogs with potential biological activities.
Study of reaction mechanisms: Understanding how different substituents affect the reactivity of the imidazo[1,2-g]purine core.
Biology and Medicine
Pharmacological studies: Investigating the compound’s potential as a therapeutic agent for various diseases.
Biological assays: Testing its activity against different biological targets, such as enzymes or receptors.
Industry
Material science:
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
8-phenylimidazo[1,2-g]purine-2,4-dione: Lacks the specific substituents but shares the core structure.
8-(2-methylphenyl)-3-[(2-chlorophenyl)methyl]-1-methylimidazo[1,2-g]purine-2,4-dione: Similar structure with different substituents.
Uniqueness
Substituent effects: The specific 2,5-dimethylphenyl and 2-fluorophenylmethyl groups may confer unique biological activities or chemical reactivity.
Methylation: The presence of a methyl group at the 1-position can influence the compound’s pharmacokinetics and dynamics.
Properties
IUPAC Name |
6-(2,5-dimethylphenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-14-8-9-15(2)18(12-14)27-10-11-28-19-20(25-22(27)28)26(3)23(31)29(21(19)30)13-16-6-4-5-7-17(16)24/h4-9,12,19-20H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRFQUJQEJJPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN3C2=NC4C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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